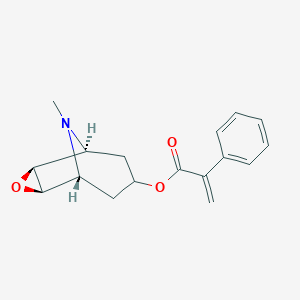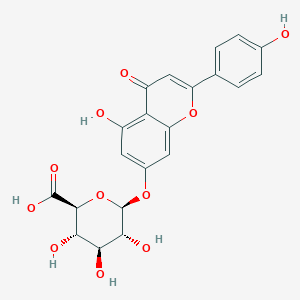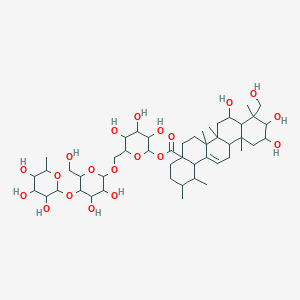
Berbamine dihydrochloride
Descripción general
Descripción
Berbamine dihydrochloride is a compound with the empirical formula C37H40N2O6·2HCl . It is a bis-benzylisoquinoline alkaloid extracted from Berberis amurensis, a traditional Chinese medicine . It has been identified as an inhibitor of NF-κB activity with remarkable anti-myeloma efficacy .
Chemical Reactions Analysis
Berbamine dihydrochloride has been found to have potential synergistic effects with other drugs. For instance, it has been found to synergistically enhance the antigrowth and proapoptotic effects of Sorafenib on hepatocellular carcinoma cells .Physical And Chemical Properties Analysis
Berbamine dihydrochloride is a solid compound . It has an optical activity of [α]20/D +116°, c = 1% in ethanol . The melting point is 250-253 °C (lit.) .Aplicaciones Científicas De Investigación
Anti-Adipogenic Activity
Berbamine dihydrochloride (BBMD) has been identified as an anti-adipogenic agent. Adipocyte differentiation is a critical factor in metabolic dysfunction, and LD (lipid droplet) deposition in adipose tissue contributes to this process. BBMD, derived from barberry, significantly reduces LD formation by more than 50% . This finding suggests its potential use in managing obesity and related metabolic disorders.
Leukopenia Treatment
Shengbai amine (berbamine) has shown promise in treating leukopenia induced by chemotherapy. While berbamine is primarily used as a leukogenic drug in clinical practice, further research is needed to explore its other effects and derivatives. Notably, berbamine acts as a new calmodulin antagonist, which could have implications in antitumor therapy and the prevention and treatment of diabetic cataracts .
Antiviral Properties
Berbamine hydrochloride (a derivative of berbamine) has demonstrated inhibitory effects against African swine fever virus (ASFV). In vitro studies revealed that berbamine hydrochloride reduced ASFV replication, making it a potential candidate for antiviral strategies .
Mecanismo De Acción
Target of Action
Berbamine dihydrochloride primarily targets Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) . It also interacts with NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
Berbamine dihydrochloride inhibits the growth of cancer cells by targeting CaMKII . It also acts as an inhibitor of NF-κB, leading to the down-regulation of NF-κB downstream targets such as cyclinD1, Bcl-xL, Bid, and survivin .
Biochemical Pathways
Berbamine dihydrochloride modulates several oncogenic cell-signaling pathways. It has been shown to affect the JAK/STAT and CAMKII/c-Myc pathways . It also induces activation of the TGF/SMAD pathway , effectively inhibiting cancer progression . Furthermore, it has been found to inhibit lysosomal acidification by activating Nox2, potentiating chemotherapy-induced apoptosis via the ROS-MAPK pathway in human lung carcinoma cells .
Pharmacokinetics
Berbamine dihydrochloride is quickly absorbed into the plasma after oral administration, with a maximum concentration of 1680 ± 479 ng/mL at 5.33 ± 2.31 hours . The calculated oral absolute bioavailability was 34.1% .
Result of Action
Berbamine dihydrochloride has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It also enhances the antitumor effect of cabazitaxel, a second-line chemotherapeutic drug for advanced prostate cancer, and re-sensitizes Cabazitaxel-resistant PCa cells to cabazitaxel by inhibiting ABCG2, CXCR4, IGF2BP1, and p-STAT3 .
Safety and Hazards
Direcciones Futuras
Berbamine dihydrochloride has shown potential in the treatment of various diseases. It has been found to robustly prevent SARS-CoV-2 acquisition by human intestinal epithelial cells via an autophagy-mediated BNIP3 mechanism . It also exhibited pan-antiviral activity against Omicron subvariants BA.2 and BA.5 at nanomolar potency . These findings suggest that Berbamine dihydrochloride may represent a potential efficient antiviral agent against SARS-CoV-2 infection .
Propiedades
IUPAC Name |
(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;2*1H/t28-,29+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRXDYNDPPUBSG-KKXMJGKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Berbamine (dihydrochloride) | |
CAS RN |
6078-17-7 | |
| Record name | Berbamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berbamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44OC6U989 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Berbamine dihydrochloride against SARS-CoV-2?
A1: Berbamine dihydrochloride acts as an autophagy blocker, interfering with the virus's ability to hijack the host cell's autophagy machinery for its replication and spread. [] Specifically, it acts via a BNIP3-dependent autophagy blockade, preventing the virus from entering human intestinal epithelial cells. [] This mechanism is particularly relevant for new variants like Omicron BA.5, which show an increased preference for endocytic entry routes. []
Q2: Beyond its antiviral activity, what other therapeutic potential has Berbamine dihydrochloride demonstrated?
A2: Research indicates Berbamine dihydrochloride can suppress the progression of colorectal cancer. [] Additionally, studies have identified it as a potential anti-adipogenic agent. []
Q3: How effective is Berbamine dihydrochloride against different SARS-CoV-2 variants?
A3: Studies demonstrate that Berbamine dihydrochloride exhibits potent antiviral activity against SARS-CoV-2, including Omicron subvariants BA.2 and BA.5, at nanomolar concentrations. [] This pan-antiviral activity highlights its potential as a broad-spectrum therapeutic option.
Q4: What is the significance of Berbamine dihydrochloride's impact on intestinal barrier function in the context of COVID-19?
A4: SARS-CoV-2 infection can damage the intestinal barrier, leading to complications. Berbamine dihydrochloride, by blocking autophagy, limits this virus-induced damage and helps maintain intestinal barrier function. [] This protective effect is crucial for mitigating the gastrointestinal symptoms and potential long-term consequences of COVID-19.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















